molecular formula C12H10N4O2 B11871164 1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 650628-67-4

1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11871164
CAS No.: 650628-67-4
M. Wt: 242.23 g/mol
InChI Key: DSOXWQRKUIIVEY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent such as formamide or formic acid to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with specific properties.

    Biology: It has shown promise in biological studies, particularly as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its potential advantages in various applications.

Properties

CAS No.

650628-67-4

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-3-8(5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)

InChI Key

DSOXWQRKUIIVEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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